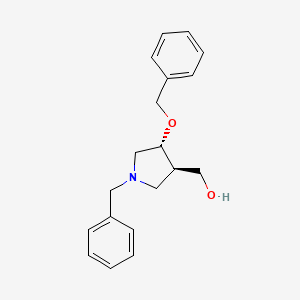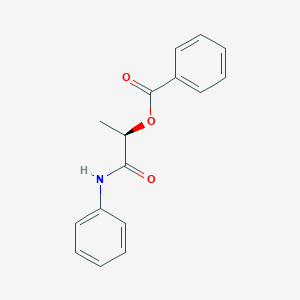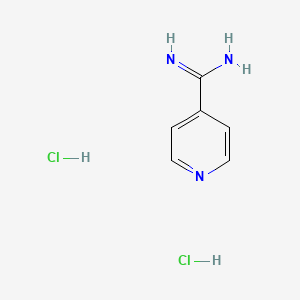![molecular formula C10H9NO3 B11767628 Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate CAS No. 538342-16-4](/img/structure/B11767628.png)
Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate is a heterocyclic compound that belongs to the oxazine family It is characterized by a fused benzene and oxazine ring system, with a carboxylate group attached to the oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4H-benzo[e][1,2]oxazine-3-carboxylate typically involves cyclization reactions. One common method is the gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides. This reaction proceeds via a 6-exo-dig pathway, yielding the desired oxazine under mild conditions, such as room temperature or 30°C, without the need for an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the gold(I)-catalyzed cycloisomerization suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and catalyst loading.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve standard laboratory techniques, such as refluxing in appropriate solvents or using catalytic amounts of reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives may be explored for pharmaceutical applications, including as potential drug candidates for various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as heat resistance or electronic conductivity.
Wirkmechanismus
The mechanism of action of methyl 4H-benzo[e][1,2]oxazine-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-benzo[d][1,3]oxazine: Another member of the oxazine family, with similar structural features but different substitution patterns.
Benzoxazinone: A related compound with a similar core structure but differing in the presence of a carbonyl group.
Uniqueness
Methyl 4H-benzo[e][1,2]oxazine-3-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group, which can influence its reactivity and potential applications. Its ability to undergo various chemical reactions and its bioactivity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
538342-16-4 |
|---|---|
Molekularformel |
C10H9NO3 |
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
methyl 4H-1,2-benzoxazine-3-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-6-7-4-2-3-5-9(7)14-11-8/h2-5H,6H2,1H3 |
InChI-Schlüssel |
URPMFHFLOXNCLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NOC2=CC=CC=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


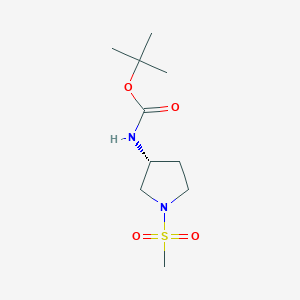
![Benzo[d]isothiazole-3,5-diamine](/img/structure/B11767551.png)
![2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B11767554.png)
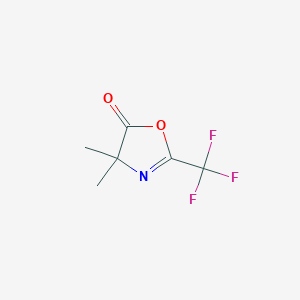
![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)
![(1S,3aS,6aR)-Octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11767579.png)
![8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)

![N-[(1R)-2,3-dihydro-1H-inden-1-yl]-2-ethoxyacetamide](/img/structure/B11767610.png)
